molecular formula C14H28ClNO6 B1665366 Amiprilose CAS No. 60414-06-4

Amiprilose

Cat. No. B1665366
CAS RN: 60414-06-4
M. Wt: 341.83 g/mol
InChI Key: RJNRORZRFGUAKL-ADMBVFOFSA-N
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Description

Amiprilose, also known as SM1213 or Therafectin, is a synthetic carbohydrate with anti-inflammatory properties . It was developed for the treatment of rheumatoid arthritis . It has been shown to be an immunomodulator and anti-viral agent .


Synthesis Analysis

Amiprilose synthesis involves three synthesis methods . The molecular formula of Amiprilose is C14H27NO6 . The reaction conditions involve hydrogen chloride at ambient temperature .


Molecular Structure Analysis

The molecular structure of Amiprilose is determined by techniques such as X-ray crystallography . The molecular weight of Amiprilose hydrochloride is 341.83 .


Chemical Reactions Analysis

The most frequently used reactions in the synthesis of Amiprilose include amide formation, heterocycle formation, N-arylation, CO2H deprotection, N-alkylation, and reductive amination .


Physical And Chemical Properties Analysis

The physical properties of Amiprilose, such as hardness, topography, and hydrophilicity, are important parameters in its biological evaluation . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

1. Treatment of Rheumatoid Arthritis

Amiprilose Hydrochloride has been studied as a treatment for rheumatoid arthritis. A study compared amiprilose hydrochloride to a placebo in a double-blind, randomized, multi-center study involving patients with rheumatoid arthritis. The research found significant improvement in patients treated with amiprilose HCl for clinical and laboratory parameters of disease activity, such as the number of swollen joints and improvement in the Paulus composite score criteria. This suggests that amiprilose HCl is an effective approach for treating rheumatoid arthritis (Trentham et al., 2000).

2. Amisulpride and Depression

A separate compound, Amisulpride, which is sometimes confused with Amiprilose, has been evaluated for its antidepressant properties. It is a potent antagonist at 5-HT7a receptors, which likely underlies its antidepressant actions. This was demonstrated in studies involving amisulpride in wild-type and 5-HT7 receptor knockout mice, where amisulpride's antidepressant actions were confirmed to be mediated through its interaction with these receptors (Abbas et al., 2009).

3. Pharmacology of Amisulpride in Clinical Application

Another research focused on the pharmacology of Amisulpride (not Amiprilose), highlighting its potent anti-psychotic efficacy. At lower doses, it relieves negative symptoms, while at higher doses, it is effective for positive symptoms and is well-tolerated. This indicates Amisulpride as a first-line drug for schizophrenia (Pan Bao-zhong, 2011).

Safety And Hazards

Amiprilose hydrochloride has been classified as potentially toxic if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

(1R)-1-[(3aR,5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO6.ClH/c1-14(2)20-12-11(18-7-5-6-15(3)4)10(9(17)8-16)19-13(12)21-14;/h9-13,16-17H,5-8H2,1-4H3;1H/t9-,10-,11+,12-,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNRORZRFGUAKL-ADMBVFOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)OCCCN(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)OCCCN(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56824-20-5 (Parent)
Record name Amiprilose hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

341.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amiprilose hydrochloride

CAS RN

60414-06-4, 56824-20-5
Record name Amiprilose hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiprilose hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMIPRILOSE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/546994B3VA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
WG Riskin, DB Gillings, JA Scarlett - Annals of internal medicine, 1989 - acpjournals.org
… Approximately 0.5 tablet per day less analgesic medication was taken by the amiprilose … patients on amiprilose (67%) and on placebo (63%). One patient on amiprilose developed …
Number of citations: 15 www.acpjournals.org
RJ Linhardt, NC Baenziger, B Ronsen - Journal of pharmaceutical sciences, 1990 - Elsevier
… Parallel synthesis of the enantiomer of amiprilose hydrochloride from L-glucose was … salt of amiprilose and its enantiomer were prepared and, together with amiprilose hydrochloride, …
Number of citations: 5 www.sciencedirect.com
JC Hevelone, SD Dimitrijevich, RW Gracy - In Vitro Cellular & …, 1991 - Springer
… Amiprilose hydrochloride has been shown to inhibit the … In the present study, the effects of amiprilose hydrochloride on … In all three models amiprilose hydrochloride concentrations of …
Number of citations: 2 link.springer.com
RI Kieval, CT Young, D Prohazka… - The Journal of …, 1989 - europepmc.org
… amiprilose HC1 in water (1 mg/ml) or water alone. In the LOU rats, the arthritis incidence was 7/46 (15%) in the amiprilose … Amiprilose HC1 did not affect the antibody titers or delayed-…
Number of citations: 15 europepmc.org
WC Grinstead, GP Rodgers, W Mazur… - Coronary Artery …, 1993 - journals.lww.com
… : Amiprilose hydrochloride is a synthetic carbohydrate with anti-inflammatory and antiproliferative properties. This study tested the potential benefit of amiprilose in … to receive amiprilose, …
Number of citations: 3 journals.lww.com
…, ME Lanser, Amiprilose Study Group - JCR: Journal of …, 2000 - journals.lww.com
: The intent of this study was to compare, in a monotherapy framework, an optimal dose of the synthetic hexose sugar, amiprilose hydrochloride (HC1), to a placebo in the treatment of …
Number of citations: 1 journals.lww.com
JR Caldwell, DE Furst, AL Smith, JA Clark… - The Journal of …, 1998 - europepmc.org
… We evaluated 286 patients with rheumatoid arthritis (RA) treated with amiprilose … that compared patients randomized to continue amiprilose therapy vs patients randomized to placebo. …
Number of citations: 10 europepmc.org
ML Chapman, SD Dimitrijevich, JC Hevelone… - In vitro cellular & …, 1990 - Springer
Amiprilose hydrochloride, a 3-substituted glucose derivative, was found to inhibit the proliferation of human fibroblasts and keratinocytes originating from psoriatic lesions. Fibroblasts …
Number of citations: 9 link.springer.com
CE Brinckerhoff - Agents and Actions, 1990 - Springer
… effects of amiprilose hydrochloride on synovial fibroblasts. We show [1] that amiprilose … growth factors and [2] that amiprilose hydrochloride can also antagonize the proliferation of …
Number of citations: 3 link.springer.com
ST Wu, LZ Benet, ET Lin - … of Chromatography B: Biomedical Sciences and …, 1997 - Elsevier
… amiprilose in human plasma is described. The method involves liquid–liquid extraction of amiprilose and … This assay has been used in pharmacokinetic studies of amiprilose in humans. …
Number of citations: 5 www.sciencedirect.com

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